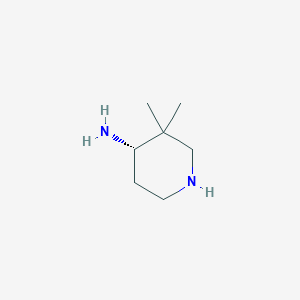![molecular formula C15H15N5O2S B15238760 3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B15238760.png)
3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one typically involves the condensation of an appropriate aldehyde with a thiazolidinone derivative in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
- Uniqueness : The presence of the methoxy group in (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one may enhance its biological activity and selectivity compared to other derivatives.
Similar Compounds:
Propriétés
Formule moléculaire |
C15H15N5O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(2E,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H15N5O2S/c1-3-20-14(21)13(8-11-4-6-12(22-2)7-5-11)23-15(20)18-19-9-16-17-10-19/h4-10H,3H2,1-2H3/b13-8-,18-15+ |
Clé InChI |
RHWZNMHOADTXOR-XUGXDJALSA-N |
SMILES isomérique |
CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OC)/S/C1=N/N3C=NN=C3 |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NN3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


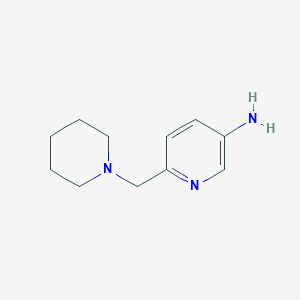
![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
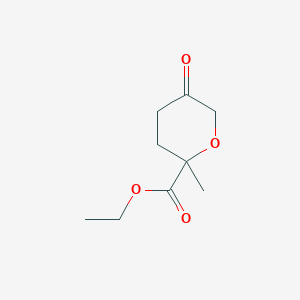
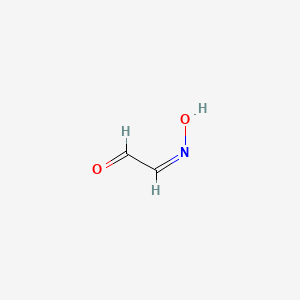
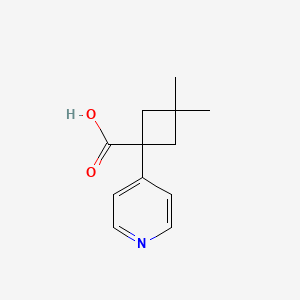
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)
![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
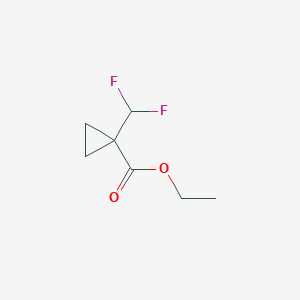

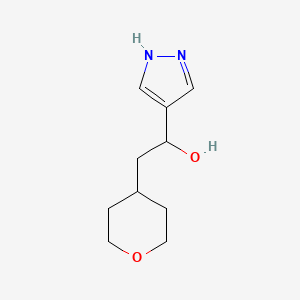
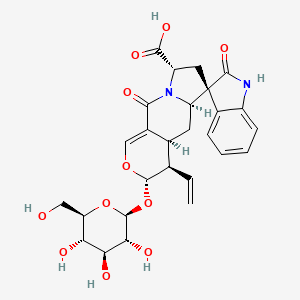
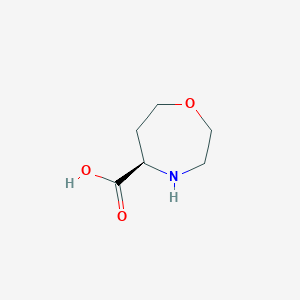
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238751.png)
